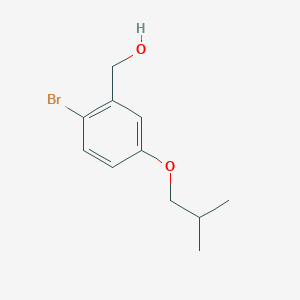
(2-Bromo-5-isobutoxyphenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Bromo-5-isobutoxyphenyl)methanol is a useful research compound. Its molecular formula is C11H15BrO2 and its molecular weight is 259.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(2-Bromo-5-isobutoxyphenyl)methanol is an organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
- Chemical Formula : C12H15BrO
- Molecular Weight : 273.15 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The compound features a bromine substituent and an isobutoxy group attached to a phenyl ring, which may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer effects.
Antimicrobial Activity
Studies have shown that compounds similar to this compound possess significant antimicrobial properties. For instance, derivatives with bromine substitutions often enhance the efficacy against bacterial strains due to their ability to disrupt microbial cell membranes.
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| (2-Bromo-4-methylphenol) | Escherichia coli | 16 µg/mL |
| (4-Isobutoxyphenol) | Pseudomonas aeruginosa | 64 µg/mL |
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activity. Research has demonstrated that similar phenolic compounds can inhibit pro-inflammatory cytokines, thus reducing inflammation in various models.
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:
- Enzyme Inhibition : The compound could inhibit enzymes involved in inflammatory pathways or microbial metabolism.
- Receptor Binding : It may interact with specific receptors, modulating signaling pathways related to inflammation and immune response.
- Oxidative Stress Reduction : Phenolic compounds are known to scavenge free radicals, potentially reducing oxidative stress in cells.
Case Studies and Research Findings
-
Anticancer Activity :
A study evaluated the anticancer properties of several brominated phenols, including derivatives of this compound. The findings indicated that these compounds could induce apoptosis in cancer cell lines through the activation of caspase pathways.- Cell Line Used : MDA-MB-231 (breast cancer)
- Findings : Induced apoptosis with an IC50 value of 25 µM.
-
Inflammation Model :
In a murine model of acute inflammation, administration of this compound resulted in a significant reduction in paw edema compared to control groups.- Measurement Method : Plethysmometry
- Results : 50% reduction in edema at a dose of 10 mg/kg.
属性
IUPAC Name |
[2-bromo-5-(2-methylpropoxy)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO2/c1-8(2)7-14-10-3-4-11(12)9(5-10)6-13/h3-5,8,13H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUNXMFKDYZDJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC(=C(C=C1)Br)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














